molecular formula C7H7N5O3 B14878875 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14878875
M. Wt: 209.16 g/mol
InChI Key: NUCYNXDGRJCRCE-UHFFFAOYSA-N
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Description

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines the structural features of oxadiazole and pyrimidine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This process results in the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both oxadiazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H7N5O3/c8-1-4-10-5(12-15-4)3-2-9-7(14)11-6(3)13/h2H,1,8H2,(H2,9,11,13,14)

InChI Key

NUCYNXDGRJCRCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2=NOC(=N2)CN

Origin of Product

United States

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